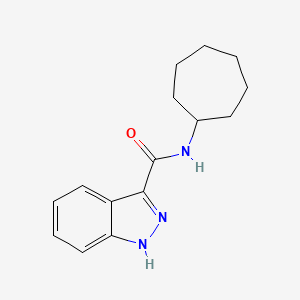

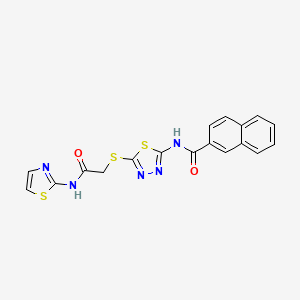

![molecular formula C24H23N5O4S2 B2552921 N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide CAS No. 310449-40-2](/img/structure/B2552921.png)

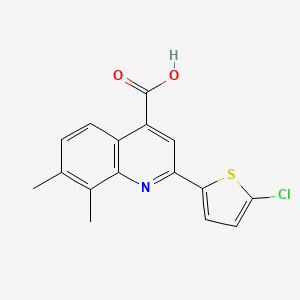

N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups, including anilino, sulfanyl, triazol, and carboxamide groups. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the electronic and steric interactions between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the anilino and carboxamide groups might participate in nucleophilic substitution reactions, while the triazol group might undergo cycloaddition reactions .Applications De Recherche Scientifique

Stereoselective Synthesis of β-Sulfanyl Enamides

A study by Miura et al. (2015) in "Angewandte Chemie" demonstrates the use of N-sulfonyl-1,2,3-triazoles reacting with thioesters in the presence of a rhodium(II) catalyst to produce β-sulfanyl enamides in a stereoselective manner. This process is significant for generating sulfur-containing compounds, which could be leveraged for developing novel chemical entities with potential applications in drug discovery and material science (Miura et al., 2015).

Dual Reactivity of Aza-trienes

Nedolya et al. (2017) in "Russian Journal of Organic Chemistry" explored the dual reactivity of aza-trienes, achieving controlled synthesis to produce polyfunctionalized pyrrole and thiophene derivatives. This research highlights the versatility of these compounds in synthesizing a range of chemical structures, potentially useful in creating complex molecules for pharmaceuticals or materials science (Nedolya et al., 2017).

Antimicrobial Applications of Thiazolidinones and Quinazolinones

Research into antimicrobial agents by Desai et al. (2011) in "Medicinal Chemistry Research" involved synthesizing compounds with potential for treating infections. This includes the development of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, showcasing the compound's relevance in creating new therapeutic agents with antimicrobial properties (Desai et al., 2011).

Photostabilization of PVC

A study by Balakit et al. (2015) in the "International Journal of Polymer Science" indicates the potential use of thiophene derivatives in the photostabilization of poly(vinyl chloride) (PVC), suggesting an application in enhancing the durability and lifespan of PVC materials by incorporating specific chemical compounds for protection against UV degradation (Balakit et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O4S2/c1-32-17-11-9-16(10-12-17)26-22(30)15-35-24-28-27-21(14-25-23(31)20-8-5-13-34-20)29(24)18-6-3-4-7-19(18)33-2/h3-13H,14-15H2,1-2H3,(H,25,31)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPOCHFAKYDEOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

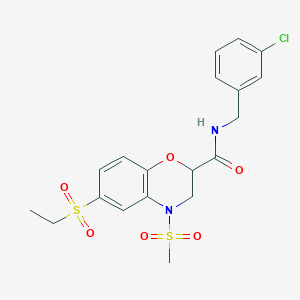

![3-[4-(3-Phenyl-allyl)-piperazin-1-yl]-N-m-tolyl-propionamide](/img/structure/B2552839.png)

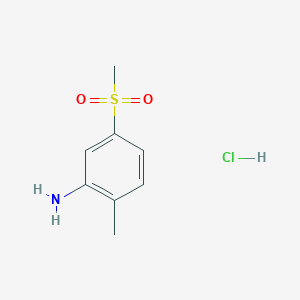

![4-[(5-Methylisoxazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B2552844.png)

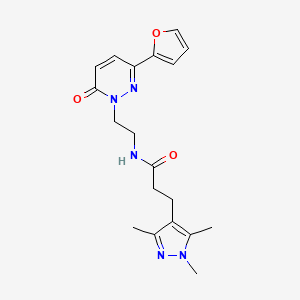

![N-(4-bromophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2552854.png)

![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2552860.png)